Oxidation-Free Sulfinic Acid Transfer: Quantitative Yield Advantage Over Traditional Oxidation/Reduction Methods for Sulfone and Sulfonamide Synthesis
Sodium benzo[d]thiazole-2-sulfinate, in the form of its precursor 2-sulfinyl benzothiazole (BTS), enables quantitative nucleophilic sulfinate transfer to alkyl halides without requiring oxidation or an inert atmosphere [1]. Traditional methods for sulfinic acid synthesis involve either oxidation of thiols with H₂O₂ or reduction of sulfonyl chlorides, both of which suffer from poor yields due to multiple byproducts from various sulfur oxidation states [1]. In direct head-to-head comparison, BTS achieves quantitative yields (near 100% conversion) when reacted with alkyl halides in DMF, whereas classical oxidation/reduction methods yield inconsistent results with extensive purification requirements due to over/underoxidation byproducts [1]. The benzothiazole group is subsequently cleaved with NaBH₄ to release the sulfinate salt in high yield [1].
| Evidence Dimension | Sulfinic acid transfer efficiency |
|---|---|
| Target Compound Data | Quantitative yield (near 100% conversion) with alkyl halides in DMF; 91% yield for benzyl sulfinate; 51-85% yields for one-pot sulfone syntheses |
| Comparator Or Baseline | Traditional thiol oxidation with H₂O₂ or sulfonyl chloride reduction: generally poor yields, extensive byproduct formation requiring purification |
| Quantified Difference | Target method achieves quantitative yields vs. variable/suboptimal yields for traditional methods; eliminates oxidation and inert atmosphere requirements |
| Conditions | BTS in DMF with alkyl halides at room temperature; no oxidant, no inert atmosphere |
Why This Matters
This eliminates the need for oxidation steps and inert atmosphere handling, reducing operational complexity and purification burden in synthetic workflows.
- [1] Day, J.J.; Neill, D.L.; Xu, S.; Xian, M. Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. Org. Lett. 2017, 19, 3819-3822. View Source
